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Compound of Interest

Compound Name:
6-fluoro-2-methyl-2,3-dihydro-1H-

inden-1-one

Cat. No.: B1280627 Get Quote

This technical guide provides a comprehensive overview of the spectral data for the compound

6-fluoro-2-methyl-1-indanone, a molecule of interest in synthetic and medicinal chemistry. The

guide is intended for researchers, scientists, and professionals in drug development, offering a

detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics. Due to the limited availability of public experimental spectra

for this specific molecule, this guide presents predicted data based on the analysis of

structurally related compounds, namely 1-indanone, 2-methyl-1-indanone, and 6-fluoro-1-

indanone. The experimental protocols provided are based on standard techniques for small

organic molecules.

Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 6-fluoro-2-methyl-1-

indanone. These predictions are derived from established principles of spectroscopy and

analysis of empirical data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.6 (dd) Doublet of doublets 1H H-7

~7.2 (dd) Doublet of doublets 1H H-4

~7.0 (ddd)
Doublet of doublet of

doublets
1H H-5

~3.4 (dd) Doublet of doublets 1H H-3a

~2.8 (dd) Doublet of doublets 1H H-3b

~2.7 (m) Multiplet 1H H-2

~1.2 (d) Doublet 3H -CH₃

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Coupling constants (J) are not predicted due to the complexity of spin-spin coupling

interactions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Carbon Type Assignment

~205 C=O C-1

~165 (d, ¹JCF) C-F C-6

~155 (d) Aromatic C C-7a

~138 (d) Aromatic C C-3a

~126 (d) Aromatic CH C-4

~125 (d) Aromatic CH C-7

~115 (d, ²JCF) Aromatic CH C-5

~45 CH C-2

~35 CH₂ C-3

~15 CH₃ -CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

The values for fluorinated carbons are shown as doublets due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2960, ~2870 Medium Aliphatic C-H stretch

~1715 Strong C=O stretch (ketone)

~1610, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong C-F stretch

~850 Strong C-H out-of-plane bend

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

164 100 [M]⁺ (Molecular ion)

149 40 [M - CH₃]⁺

136 60 [M - CO]⁺

121 30 [M - CO - CH₃]⁺

108 20 [C₇H₅F]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These

represent standard operating procedures for the analysis of a small organic molecule like 6-

fluoro-2-methyl-1-indanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution is then

transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data

acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second,

and 16 scans. The free induction decay (FID) is Fourier transformed with an exponential line

broadening of 0.3 Hz.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a

frequency of 100 MHz. A proton-decoupled pulse sequence is used. Data acquisition

parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024

scans. The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film): If the sample is a solid, a small amount is dissolved in a

volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.g.,

NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization

(EI), the sample is typically introduced via a direct insertion probe or after separation by gas

chromatography (GC).

Ionization and Analysis: In EI-MS, the sample is bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are
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accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectral Analysis of 6-Fluoro-2-methyl-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280627#spectral-data-for-6-fluoro-2-methyl-1-
indanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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